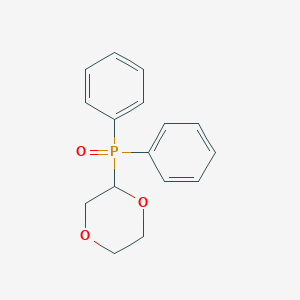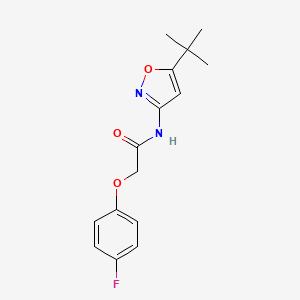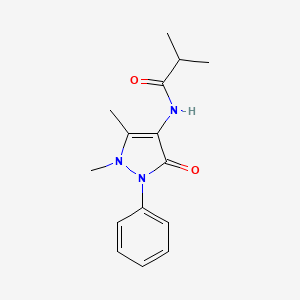
N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea, also known as DDQ, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DDQ is a versatile organic reagent that can be used for various synthetic transformations, including oxidation, dehydrogenation, and cyclization reactions.
作用机制
The mechanism of action of N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea involves the transfer of electrons from the substrate to this compound, resulting in the formation of a radical cation intermediate. This intermediate can then undergo various reactions, including dehydrogenation, oxidation, and cyclization, depending on the nature of the substrate. This compound has been shown to be a highly selective oxidizing agent, and its mechanism of action has been extensively studied in the context of organic synthesis and biochemistry.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cytochrome P450 enzymes, and the modulation of oxidative stress. This compound has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea is its versatility as an oxidizing agent, which makes it useful for a wide range of synthetic transformations. This compound is also relatively easy to synthesize, and can be obtained in high yields using the method described above. However, this compound can be unstable in the presence of moisture, and requires careful handling to prevent decomposition. Additionally, this compound can be toxic, and should be handled with appropriate safety precautions.
未来方向
There are many potential future directions for research on N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea, including the development of new synthetic methods for its preparation, the investigation of its potential as an anticancer agent, and the study of its mechanism of action in the context of neurodegenerative disorders. Additionally, this compound could be used as a tool for the investigation of various biological processes, including the regulation of oxidative stress and the metabolism of drugs and xenobiotics. Overall, this compound represents an exciting area of research with many potential applications in both organic synthesis and biochemistry.
合成方法
The synthesis of N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea involves the condensation reaction between 2,3-diphenylquinoxaline and N,N-dimethylformamide dimethyl acetal in the presence of an acid catalyst. The resulting product is then oxidized using a strong oxidizing agent, such as chromium trioxide or potassium permanganate, to obtain this compound. This method has been widely used for the synthesis of this compound, and the yield can be improved by optimizing the reaction conditions.
科学研究应用
N'-(2,3-diphenyl-6-quinoxalinyl)-N,N-dimethylurea has been extensively used in various scientific research fields, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound is used as an oxidizing agent for the conversion of alcohols to carbonyl compounds, and for the dehydrogenation of cyclic compounds. In biochemistry, this compound has been used to study the mechanism of action of various enzymes, including cytochrome P450 and peroxidases. In pharmacology, this compound has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
3-(2,3-diphenylquinoxalin-6-yl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-27(2)23(28)24-18-13-14-19-20(15-18)26-22(17-11-7-4-8-12-17)21(25-19)16-9-5-3-6-10-16/h3-15H,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPVEZYUALFKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933552.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B4933562.png)

![methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4933581.png)

![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)


![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)

![cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4933649.png)
![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)
